N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c29-22(23(12-4-5-13-23)18-9-6-16-31-18)24-14-15-30-20-11-10-19-25-26-21(28(19)27-20)17-7-2-1-3-8-17/h1-3,6-11,16H,4-5,12-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTZGWOAUXRZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests multiple biological interactions, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core substituted with a thiophene group and a triazolo-pyridazine moiety. The presence of these functional groups is crucial for its biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| Chemical Structure | Chemical Structure |
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within the body. The triazolopyridazine core can bind to various enzymes or receptors, modulating their activity and leading to biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : It can alter signaling pathways related to cell proliferation and apoptosis.
1. Anti-inflammatory Activity
Research indicates that derivatives of triazolopyridazine exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation markers in various models.
2. Anticancer Potential
Triazolopyridazines have been associated with anticancer activities due to their ability to induce apoptosis in cancer cells. Studies suggest that the compound can inhibit tumor growth by targeting specific pathways involved in cell cycle regulation.
3. Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against several bacterial strains. This property is particularly valuable in developing new antibiotics amid rising resistance to existing drugs.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anti-inflammatory Properties :
- Anticancer Activity Assessment :
- Antimicrobial Efficacy :
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Research indicates that compounds similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant inhibitory effects on cancer cell lines. Studies have shown that triazolo-pyridazine derivatives can inhibit the activity of key kinases involved in cancer progression .
- Antimicrobial Properties
- Anti-inflammatory Effects
Chemical Synthesis and Material Science
-
Building Block for Complex Molecules
- In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups can participate in various chemical reactions such as oxidation and substitution .
-
Development of New Materials
- The unique properties of this compound make it suitable for developing new materials with specific functionalities in industrial applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolo-Pyridazine Derivatives
- Imidazoquinoline (IQ): A heterocyclic amine found in processed meats, IQ contains a fused imidazole-quinoline structure. Unlike the target compound, IQ is carcinogenic (classified as Group 2A by IARC) due to metabolic activation into DNA-adducting species .
- Ribociclib (CDK4/6 Inhibitor) : Shares a pyridazine backbone but lacks the triazolo group. Ribociclib’s efficacy in cancer therapy highlights the pyridazine moiety’s role in kinase inhibition, suggesting the target compound may have similar applications but with altered selectivity due to its triazolo modification.
Thiophene-Containing Compounds
- Ticagrelor (Antiplatelet Drug) : Incorporates a cyclopentane-thiophene-carboxamide structure. The thiophene group in ticagrelor enhances binding to P2Y12 receptors, implying that the target compound’s thiophen-2-yl group could mediate receptor interactions, albeit with modified pharmacokinetics due to the triazolo-pyridazine linker.
Carboxamide Derivatives
- Leflunomide (Immunomodulator): Features a carboxamide group linked to an isoxazole ring.
Comparative Data Table
Research Findings and Implications
- The ethyleneoxy linker likely enhances solubility compared to rigid aromatic systems.
- Limitations: Lack of in vivo data on the target compound limits direct toxicity comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
